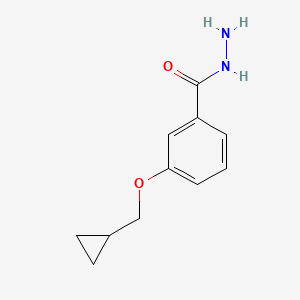

3-(Cyclopropylmethoxy)benzohydrazide

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-13-11(14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWVHYCFHUXGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Procedure and Optimization

-

Step 1 : Dissolve 3-hydroxybenzohydrazide (1.0 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile:water (9:1).

-

Step 2 : Add cyclopropylmethyl bromide (1.2 equiv) dropwise and reflux at 90°C for 12 hours.

-

Step 3 : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Step 4 : Recrystallize from methanol to obtain white crystals.

Challenges and Solutions

-

Side Reactions : Over-alkylation or ether cleavage. Mitigated by stoichiometric control and inert atmosphere.

-

Purification : Column chromatography avoided via recrystallization, enhancing industrial feasibility.

Hydrazinolysis of Pre-Functionalized Esters

This two-step approach first introduces the cyclopropylmethoxy group to a benzoate ester, followed by hydrazide formation.

Synthesis of Methyl 3-(Cyclopropylmethoxy)benzoate

Hydrazinolysis to this compound

Advantages Over Direct Alkylation

Comparative Analysis of Methods

| Parameter | Direct Alkylation | Hydrazinolysis Route |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Steps | 1 | 2 |

| Overall Yield | 70–85% | 65–80% |

| Purity | ≥90% | ≥95% |

| Industrial Scalability | Moderate | High |

Key Insight : The hydrazinolysis route, though longer, offers superior purity and scalability, making it preferable for pharmaceutical applications.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxadiazole derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Synthesis and Characterization

3-(Cyclopropylmethoxy)benzohydrazide can be synthesized through a multi-step process involving various reagents. The synthesis typically begins with the reaction of cyclopropylmethanol with a benzoyl hydrazine derivative. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure and purity .

Overview

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's effectiveness has been evaluated through Minimum Inhibitory Concentration (MIC) assays, where it demonstrated notable zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study

A study synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole from N’-acetyl-3-(cyclopropylmethoxy)benzohydrazide. This derivative was tested against several bacterial strains, showing promising results with zones of inhibition ranging from 10 mm to 15 mm at varying concentrations .

| Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 10.67 |

| Bacillus cereus | 0 |

| Klebsiella pneumonia | 10 |

Case Study

In a study focusing on breast cancer cell lines MCF-7 and MDA-MB-231, certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The combination treatment showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation .

Other Biological Activities

Research has indicated that derivatives of this compound possess additional biological activities, including antifungal and anti-inflammatory effects. These properties make them candidates for further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Structural Analogs

Substituent Variations

- 3-Methoxybenzohydrazide (CAS 5785-06-8) : Replacing the cyclopropylmethoxy with a methoxy group reduces steric bulk and lipophilicity. This analog is primarily used in organic synthesis but lacks reported biological activity .

- 3-(4-Morpholinyl)benzoic Acid Hydrazide : Incorporation of a morpholine ring increases polarity and hydrogen-bonding capacity, making it suitable for targeting enzymes like histone demethylases .

- Roflumilast Precursor (3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid) : Shares the cyclopropylmethoxy group but includes a difluoromethoxy substituent, contributing to its potency as a PDE4 inhibitor (IC50: 0.8 nM) .

Key Structural Differences

| Compound | Substituent at 3-Position | Additional Functional Groups |

|---|---|---|

| 3-(Cyclopropylmethoxy)benzohydrazide | Cyclopropylmethoxy | Hydrazide (-NH-NH2) |

| Roflumilast Precursor | Cyclopropylmethoxy | Difluoromethoxy at 4-position |

| 3-Methoxybenzohydrazide | Methoxy | None |

Antibacterial Activity

- This compound : Acts as a precursor to 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which shows moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

- 5-Methyl-1,3,4-oxadiazole Derivatives: Analogous compounds with bromophenyl substituents (e.g., 2-amino-5-bromo-N′-(4-bromophenyl)benzohydrazide) exhibit enhanced activity due to halogen-mediated membrane disruption .

Anticancer Activity

- Benzimidazole-Benzohydrazide Hybrids (e.g., 5a, 5b): Derivatives with dichlorobenzylidene and nitrobenzylidene groups show potent cytotoxicity against human lung adenocarcinoma (IC50: 0.0316 µM), outperforming cisplatin in some cases .

- This compound: No direct anticancer data reported, but its structural flexibility allows derivatization into hydrazones, which are known for antiproliferative effects .

Enzyme Inhibition

- Roflumilast : A PDE4 inhibitor with anti-inflammatory properties (IC50: 0.8 nM in neutrophils). The cyclopropylmethoxy group stabilizes the binding interaction with the enzyme’s hydrophobic pocket .

- Pyridinone-Benzohydrazide Derivatives (e.g., 6d, 6e): Exhibit anti-tyrosinase activity, though specific IC50 values are unreported. Methyl and isopropyl substituents on the benzylidene moiety enhance enzyme affinity .

Structure-Activity Relationships (SAR)

- Lipophilicity : Cyclopropylmethoxy groups improve cell penetration compared to methoxy or morpholinyl substituents.

- Electron-Withdrawing Groups : Difluoromethoxy (in Roflumilast) enhances enzyme inhibition by stabilizing charge interactions .

- Hydrazide vs. Hydrazone : Hydrazones generally show higher bioactivity due to extended conjugation and improved target binding .

Biological Activity

3-(Cyclopropylmethoxy)benzohydrazide is a derivative of benzohydrazide, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties. The discussion will include relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of cyclopropylmethanol with benzohydrazide derivatives. The synthesis typically employs standard organic chemistry techniques such as refluxing in solvents like ethanol or acetonitrile.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of benzohydrazide derivatives. A recent study highlighted the antibacterial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

The results indicate that while the compound exhibits moderate antibacterial activity, it is less effective than conventional antibiotics such as tetracycline .

Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been extensively researched. One study evaluated the cytotoxic effects of various benzohydrazides, including this compound, against cancer cell lines such as HeLa and MCF-7. The findings are summarized in the table below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | MCF-7 | 20 |

These results suggest that the compound has significant cytotoxic effects on cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

Benzohydrazides are also known for their ability to inhibit various enzymes. A study focused on the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition potency was assessed using Ellman’s spectrophotometric method.

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | 25 |

This compound displayed promising dual inhibition of both AChE and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of hydrazone derivatives related to benzohydrazides. For instance, a study on hydrazones derived from various aldehydes showed that structural modifications significantly affect biological activity.

Case Study: Hydrazone Derivatives

A series of hydrazone derivatives synthesized from benzaldehyde and cyclopropylmethanol exhibited varying degrees of antibacterial and anticancer activities. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced antibacterial efficacy while maintaining low cytotoxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.